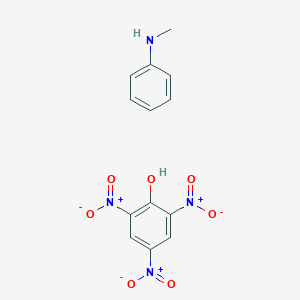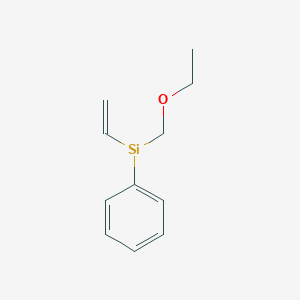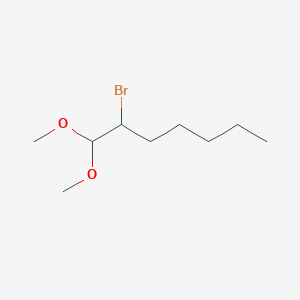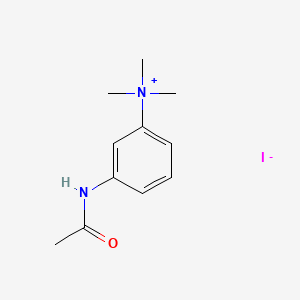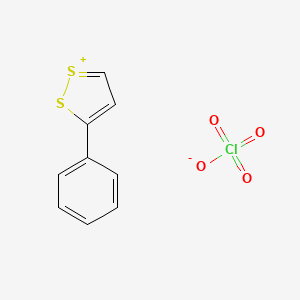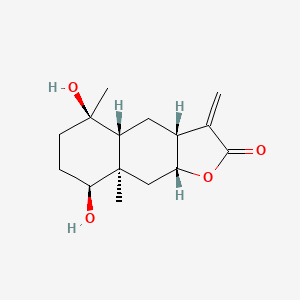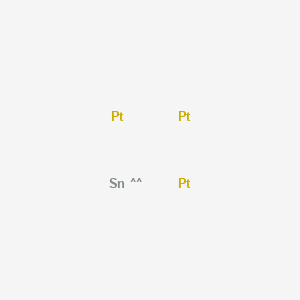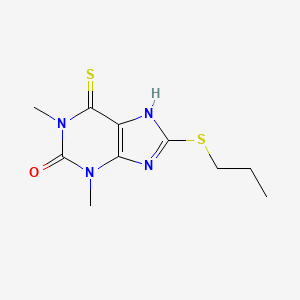
Theophylline, 8-propylthio-6-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-propylthio-6-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of propylthio and thio groups to theophylline modifies its chemical properties and potentially its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, 8-propylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with propylthiol and a sulfur source under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of theophylline, 8-propylthio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-yield synthesis methods to ensure the efficient production of the compound. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-propylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The propylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Theophylline, 8-propylthio-6-thio- has a range of scientific research applications:
Chemistry: Used as a model compound to study the effects of thio and propylthio substitutions on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
Theophylline, 8-propylthio-6-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).
Adenosine Receptor Blockade: Blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: Activates histone deacetylase, which can reduce the expression of inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used to treat respiratory diseases.
Theobromine: Another methylxanthine with similar pharmacological effects.
Caffeine: A well-known stimulant with similar chemical structure and effects .
Uniqueness
Theophylline, 8-propylthio-6-thio- is unique due to the presence of both propylthio and thio groups, which can alter its chemical and biological properties compared to other methylxanthines. These modifications can potentially enhance its therapeutic effects and reduce side effects .
Properties
CAS No. |
6493-28-3 |
|---|---|
Molecular Formula |
C10H14N4OS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-propylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
ZNLJVMLTVLQCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


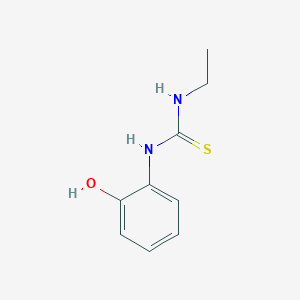

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
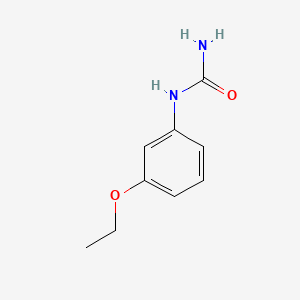
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
